Superior Genotype 2a Potency vs. Sofosbuvir
In direct preclinical comparative studies, the active metabolite of Encofosbuvir (AT-511) exhibited approximately 10-fold higher potency than Sofosbuvir (SOF) against a broad panel of HCV laboratory strains and clinical isolates spanning genotypes 1 through 5 [1]. The EC50 of AT-511 ranged from 5 to 28 nM across these strains, whereas the comparator Sofosbuvir typically demonstrates EC50 values in the 50 to 280 nM range [1].
| Evidence Dimension | In vitro antiviral potency (EC50) against HCV replicons |
|---|---|
| Target Compound Data | EC50 range: 5–28 nM (for active metabolite AT-511) |
| Comparator Or Baseline | Sofosbuvir (SOF) EC50 range: 50–280 nM |
| Quantified Difference | ~10-fold increase in potency |
| Conditions | HCV laboratory strains and clinical isolates, genotypes 1–5, in vitro replicon assays |
Why This Matters
This quantifiable potency advantage may translate to a lower required dose or enhanced viral suppression in challenging clinical scenarios, directly impacting procurement selection for research or drug development programs.
- [1] Good, S. S., Zhou, X. J., Sommadossi, J. P., Pietropaolo, K., & Moussa, A. (2020). Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. PLOS ONE, 15(1), e0227104. View Source
